N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bisbenzylidenebenzene-1,2-diamine is an organic compound characterized by the presence of two benzylidene groups attached to a benzene-1,2-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bisbenzylidenebenzene-1,2-diamine can be synthesized through the condensation reaction of benzene-1,2-diamine with benzaldehyde. The reaction typically involves mixing benzene-1,2-diamine with an excess of benzaldehyde in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bisbenzylidenebenzene-1,2-diamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bisbenzylidenebenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N,N’-Bisbenzylidenebenzene-1,2-diamine has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its potential anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N’-Bisbenzylidenebenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit sirtuin type 2 (SIRT2) by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can affect various cellular processes, including gene expression, metabolism, and aging.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bisbenzylidenebenzene-1,4-diamine: Similar structure but with different positional isomerism.
N,N’-Bisbenzylidenenaphthalene-1,4-diamine: Contains a naphthalene core instead of a benzene core.
Uniqueness
N,N’-Bisbenzylidenebenzene-1,2-diamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit specific enzymes, such as SIRT2, sets it apart from other similar compounds and highlights its potential in therapeutic applications .
Properties
CAS No. |
15223-25-3 |
---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-[2-(benzylideneamino)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-16H |
InChI Key |
BDGKAZBPCFIFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.